2-((isopropylthio)methyl)-1H-benzo[d]imidazole 2-((isopropylthio)methyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 380187-64-4
VCID: VC4729406
InChI: InChI=1S/C11H14N2S/c1-8(2)14-7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
SMILES: CC(C)SCC1=NC2=CC=CC=C2N1
Molecular Formula: C11H14N2S
Molecular Weight: 206.31

2-((isopropylthio)methyl)-1H-benzo[d]imidazole

CAS No.: 380187-64-4

Cat. No.: VC4729406

Molecular Formula: C11H14N2S

Molecular Weight: 206.31

* For research use only. Not for human or veterinary use.

2-((isopropylthio)methyl)-1H-benzo[d]imidazole - 380187-64-4

Specification

CAS No. 380187-64-4
Molecular Formula C11H14N2S
Molecular Weight 206.31
IUPAC Name 2-(propan-2-ylsulfanylmethyl)-1H-benzimidazole
Standard InChI InChI=1S/C11H14N2S/c1-8(2)14-7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
Standard InChI Key RQTSQMIZVOXTDU-UHFFFAOYSA-N
SMILES CC(C)SCC1=NC2=CC=CC=C2N1

Introduction

Structural and Nomenclature Analysis

2-((Isopropylthio)methyl)-1H-benzo[d]imidazole consists of a benzimidazole core fused with a benzene and imidazole ring. The substituent at the 2-position includes a methylene bridge (-CH2-) linked to an isopropylthio group (-S-iPr). This configuration introduces steric bulk and lipophilicity, factors critical for molecular interactions in biological systems .

Molecular Formula: C11H14N2S
Molecular Weight: 206.07 g/mol (calculated from atomic masses).
IUPAC Name: 2-[(propan-2-ylsulfanyl)methyl]-1H-1,3-benzodiazole .

The presence of the thioether (C-S-C) moiety enhances stability against oxidation compared to ether analogs, while the isopropyl group may influence binding affinity in enzyme pockets .

Synthetic Routes and Optimization

While no explicit synthesis is documented for this compound, plausible pathways can be inferred from related benzimidazole derivatives:

Alkylation of Benzimidazole-2-thiol

  • Intermediate Formation: React 1H-benzimidazole-2-thiol with chloromethyl isopropyl sulfide under basic conditions (e.g., K2CO3 in DMF).

    Benzimidazole-2-thiol + Cl-CH2-S-iPr → 2-((iPrS)methyl)-1H-benzimidazole + HCl\text{Benzimidazole-2-thiol + Cl-CH2-S-iPr → 2-((iPrS)methyl)-1H-benzimidazole + HCl}

    This method mirrors the synthesis of 2-(isopropylthio)-1H-benzimidazole .

Mannich Reaction

  • Three-Component Coupling: Condense benzimidazole with formaldehyde and isopropyl mercaptan in acidic media.

    Benzimidazole + HCHO + HS-iPr → 2-((iPrS)methyl)-1H-benzimidazole\text{Benzimidazole + HCHO + HS-iPr → 2-((iPrS)methyl)-1H-benzimidazole}

    Similar approaches are used for introducing thioether groups in heterocycles .

Yield Optimization: Microwave-assisted synthesis (e.g., 180°C, 30 min) could enhance reaction efficiency, as demonstrated for analogous compounds .

Physicochemical Properties

PropertyValue/Description
SolubilityLikely soluble in DMSO, methanol .
Melting PointNot reported; analogs range 150–250°C .
LogPEstimated ~3.1 (via ChemDraw)
StabilityStable under inert conditions; sensitive to strong oxidizers .

The thioether linkage may confer resistance to hydrolysis, unlike oxygen analogs, making it suitable for prolonged biological assays .

Biological Activity and Applications

Though direct data is scarce, structurally related benzimidazoles exhibit diverse pharmacological effects:

Anti-Inflammatory Effects

Analogous compounds act as TRPV-1 antagonists, reducing neurogenic inflammation . For example, 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzimidazoles inhibit capsaicin-induced responses .

Kinase Inhibition

Benzimidazoles are explored as kinase inhibitors (e.g., Abemaciclib derivatives) . The isopropylthio methyl group could modulate selectivity for ATP-binding pockets .

Future Directions

  • Activity Profiling: Screen against bacterial biofilms and cancer cell lines.

  • Structural Modifications: Introduce polar groups (e.g., hydroxyethyl) to improve solubility .

  • Crystallography: Resolve 3D structure to guide rational drug design .

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